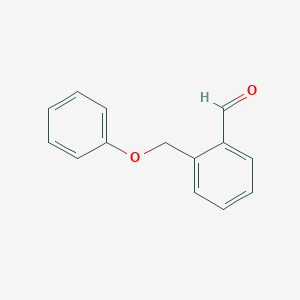

3-Fluoro-2'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-2'-methoxybenzophenone often involves multiple steps, including O-methylation, demethylation, and condensation reactions. For instance, the synthesis of similar fluorinated benzophenones has been achieved through processes like Claisen–Schmidt condensation reactions, demonstrating the versatility and complexity of synthesizing these compounds (Guo, 2009).

Molecular Structure Analysis

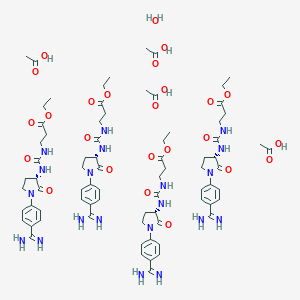

The molecular structure of compounds akin to 3-Fluoro-2'-methoxybenzophenone showcases significant insights into their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods such as FT–IR and UV–Vis have been employed to characterize these compounds, providing a detailed view of their molecular geometry, including bond lengths, angles, and conformations (Demircioğlu, Ç. A. Kaştaş, & O. Büyükgüngör, 2018).

Chemical Reactions and Properties

3-Fluoro-2'-methoxybenzophenone and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The presence of fluorine and methoxy groups significantly influences their reactivity patterns, facilitating reactions such as cyclocondensation and the formation of H-bonded complexes in certain conditions. These reactions are pivotal for the synthesis of novel compounds and for understanding the chemical properties of these substances (Yang, Weiqun Zhou, & Zheng-Jie Zhang, 2007).

Physical Properties Analysis

The physical properties of 3-Fluoro-2'-methoxybenzophenone derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents present in the compound. Studies on similar compounds have provided valuable data on their thermodynamic properties, which are essential for their utilization in various chemical processes (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. P. Verevkin, & V. N. Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 3-Fluoro-2'-methoxybenzophenone, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The fluorine and methoxy groups impart specific chemical behaviors, such as enhanced acidity of the phenol moiety and reactivity in electrophilic substitution reactions. Detailed investigations into these properties help in understanding the compound's behavior in complex chemical environments (Tanaka, T. Kumagai, H. Aoki, Makoto Deguchi, & S. Iwata, 2001).

Wissenschaftliche Forschungsanwendungen

Environmental Science:

- Detection and Analysis of UV Filters: Studies have investigated the presence and effects of UV filters like benzophenone-3, a compound similar to 3-Fluoro-2'-methoxybenzophenone, in environmental samples. These studies focus on understanding the environmental impact of such compounds, including their potential for endocrine disruption and effects on aquatic life (Ghazipura et al., 2017).

Materials Science:

- High-Performance Polymers: Fluorinated compounds are often incorporated into polymers to enhance their properties. For example, fluorinated phthalazinone monomers have been synthesized for use in high-performance polymers, demonstrating improved solubility and thermal properties, which are crucial for applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).

Organic Synthesis:

- Synthesis of Complex Molecules: Fluorinated aromatic compounds, including those related to 3-Fluoro-2'-methoxybenzophenone, serve as important intermediates in the synthesis of more complex molecules. For instance, the metabolism of fluorinated benzoates by microorganisms like Syntrophus aciditrophicus has been studied, shedding light on the biotransformation processes of such compounds and their potential applications in bioremediation or as building blocks in organic synthesis (Mouttaki et al., 2008).

Advanced Materials:

- Surface Modification and Application in Separation Technologies: Fluoroalkyl end-capped oligomers have been used to modify surfaces, resulting in materials with superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics. These modified surfaces find applications in oil/water separation, showcasing the utility of fluorinated compounds in creating specialized materials for environmental and industrial applications (Yuri Oikawa et al., 2015).

Eigenschaften

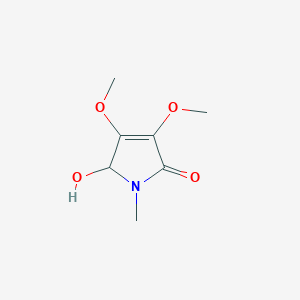

IUPAC Name |

(3-fluorophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQWIHMTDXQXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609222 |

Source

|

| Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2'-methoxybenzophenone | |

CAS RN |

170019-17-7 |

Source

|

| Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)